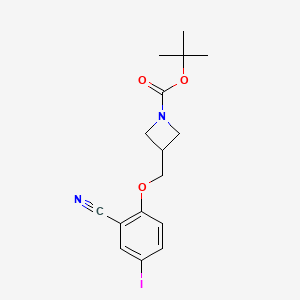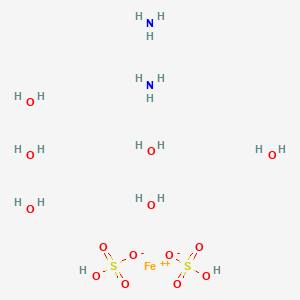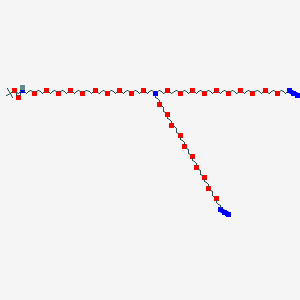
N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide): is a specialized, bifunctional polyethylene glycol (PEG) derivative. It features a tert-butyloxycarbonyl (t-Boc) protected amine group at one end and an azide moiety at the other. This compound is widely used in various scientific research applications due to its unique chemical properties, including its ability to increase solubility in aqueous media and its reactivity in Click Chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) involves several key steps:
Protection of the Amine Group: The amine group is protected using a tert-butyloxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: Polyethylene glycol (PEG) chains are attached to the protected amine group to form the PEG10 spacer.
Azidation: The azide groups are introduced at the ends of the PEG chains through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large quantities of the compound are synthesized in batches, with careful monitoring of reaction conditions.
Purification: The product is purified using techniques such as chromatography to remove impurities and by-products.
Quality Control: Rigorous testing is conducted to ensure the final product meets the required specifications
Analyse Chemischer Reaktionen
Types of Reactions: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) undergoes several types of chemical reactions, including:
Click Chemistry: The azide groups react with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions:
Click Chemistry Reagents: Alkynes, BCN, DBCO.
Deprotection Reagents: Mild acids such as trifluoroacetic acid (TFA).
Major Products Formed:
Triazole Linkages: Formed through Click Chemistry reactions.
Free Amine: Formed through deprotection of the t-Boc group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Peptide- or Protein-Based Therapeutics: The compound is used to create stable linkages between peptides or proteins and other molecules.
Targeted Drug Delivery Systems: It is employed in the design of drug delivery systems that target specific cells or tissues.
Biology:
Biomolecule Conjugation: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) is used to conjugate biomolecules, enhancing their stability and solubility.
Medicine:
Therapeutic Development: The compound is utilized in the development of new therapeutics, particularly those requiring precise targeting and controlled release.
Industry:
Wirkmechanismus
Mechanism: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) exerts its effects through the formation of stable triazole linkages via Click Chemistry. The t-Boc group protects the amine during synthesis and can be removed under mild acidic conditions to reveal the free amine, which can then participate in further reactions.
Molecular Targets and Pathways:
Triazole Formation: The azide groups react with alkynes, BCN, and DBCO to form triazole linkages.
Amine Functionality: The free amine can engage in additional chemical reactions, expanding the compound’s versatility
Vergleich Mit ähnlichen Verbindungen
t-Boc-N-amido-PEG8-azide: Similar structure but with a shorter PEG spacer (PEG8).
t-Boc-N-amido-PEG12-azide: Similar structure but with a longer PEG spacer (PEG12).
Uniqueness: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) is unique due to its specific PEG10 spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and stability .
Eigenschaften
Molekularformel |
C71H142N8O32 |
|---|---|
Molekulargewicht |
1619.9 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C71H142N8O32/c1-71(2,3)111-70(80)74-4-10-81-16-22-87-28-34-93-40-46-99-52-58-105-64-67-108-61-55-102-49-43-96-37-31-90-25-19-84-13-7-79(8-14-85-20-26-91-32-38-97-44-50-103-56-62-109-68-65-106-59-53-100-47-41-94-35-29-88-23-17-82-11-5-75-77-72)9-15-86-21-27-92-33-39-98-45-51-104-57-63-110-69-66-107-60-54-101-48-42-95-36-30-89-24-18-83-12-6-76-78-73/h4-69H2,1-3H3,(H,74,80) |
InChI-Schlüssel |
REQVISHIQSNENI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


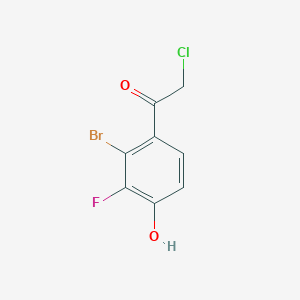
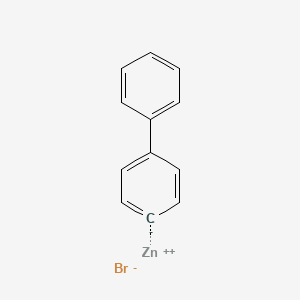

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)

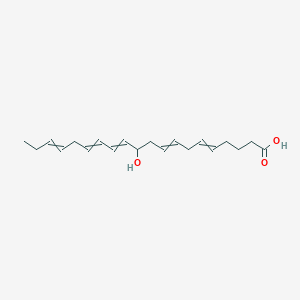
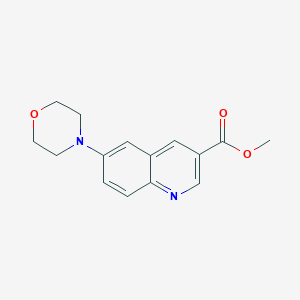
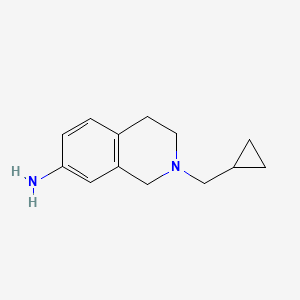
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)

